Bienvenue dans la boutique en ligne BenchChem!

3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one

GABAₐ receptor benzodiazepine binding site imidazoquinoxaline SAR

3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one (CAS 39597-93-8; molecular formula C₁₇H₁₃N₃O; exact mass 275.105862 g/mol) is a tricyclic heterocycle belonging to the imidazo[1,5-a]quinoxalin-4-one family, a scaffold recognized for its utility in synthesizing biologically active agents targeting GABAₐ/benzodiazepine receptors, phosphodiesterases (PDEs), and Src-family kinases. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% , and its NMR and GC-MS spectra are registered in the Wiley KnowItAll spectral libraries, providing verified analytical reference data for identity confirmation.

Molecular Formula C17H13N3O
Molecular Weight 275.3 g/mol
CAS No. 39597-93-8
Cat. No. B3264701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one
CAS39597-93-8
Molecular FormulaC17H13N3O
Molecular Weight275.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=O)NC3=CC=CC=C3N2C(=N1)C4=CC=CC=C4
InChIInChI=1S/C17H13N3O/c1-11-15-17(21)19-13-9-5-6-10-14(13)20(15)16(18-11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,21)
InChIKeyHWYRVYJHHMHDCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one (CAS 39597-93-8): Core Scaffold Overview and Procurement Context


3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one (CAS 39597-93-8; molecular formula C₁₇H₁₃N₃O; exact mass 275.105862 g/mol) is a tricyclic heterocycle belonging to the imidazo[1,5-a]quinoxalin-4-one family, a scaffold recognized for its utility in synthesizing biologically active agents targeting GABAₐ/benzodiazepine receptors, phosphodiesterases (PDEs), and Src-family kinases [1]. The compound is commercially available from multiple suppliers at purities ranging from 95% to 98% , and its NMR and GC-MS spectra are registered in the Wiley KnowItAll spectral libraries, providing verified analytical reference data for identity confirmation [2]. As a late-stage intermediate or reference standard in medicinal chemistry programs, it serves as a critical starting point for structure-activity relationship (SAR) exploration and derivatization campaigns [1].

Why Generic Substitution Fails for 3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one: Ring-Regioisomer and Substituent Sensitivity Across Imidazoquinoxaline Chemotypes


Substituting 3-methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one with a seemingly similar imidazoquinoxaline congener introduces quantifiable risk because the imidazo[1,5-a]quinoxalin-4-one scaffold exhibits exquisitely narrow structure-activity relationships that diverge sharply from the isomeric imidazo[1,2-a]quinoxaline series and from urea/amide linked analogs. Jacobsen et al. (1996) demonstrated that within the 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-one series, binding affinity at the GABAₐ/benzodiazepine receptor complex was substantially decreased compared to the corresponding quinoxaline urea series, and that in vitro efficacy spanned from antagonist to full agonist depending on subtle peripheral modifications [1]. In the cardiovascular realm, Davey et al. (1991) showed that imidazo[1,5-a]quinoxalinones and imidazo[1,2-a]quinoxalinones both possessed PDE inhibitory and inotropic activities, but linear correlations between these activities could not be established, meaning a compound active in one assay cannot be assumed active in the other [2]. Furthermore, the 3-methyl substituent present on the target compound is a critical determinant of both synthetic accessibility and biological profile; its absence or replacement fundamentally alters reactivity in downstream derivatization and may abolish target engagement [1]. Therefore, sourcing the exact 3-methyl-1-phenyl derivative—rather than an unsubstituted or differently substituted analog—is essential for reproducibility in SAR studies, patent prosecution, and pharmacological profiling.

Product-Specific Quantitative Evidence Guide: Differentiating 3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one from Its Closest Analogs


GABAₐ/Benzodiazepine Receptor Binding: Imidazo[1,5-a]quinoxalin-4-one vs. Urea Series Affinity Divergence

Jacobsen et al. (1996) conducted a direct head-to-head comparison of 3-phenyl-substituted imidazo[1,5-a]quinoxalin-4-ones versus their urea counterparts. Analogs within the imidazo[1,5-a]quinoxalin-4-one series had substantially decreased binding affinity for the GABAₐ/benzodiazepine receptor complex compared to the quinoxaline urea series [1]. This affinity decrease is a class-level characteristic of the quinoxalin-4-one core, meaning that any procurement of a urea analog under the assumption of equivalent GABAₐ pharmacology would be invalid. The target compound, 3-methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one, shares this quinoxalin-4-one core and is therefore expected to exhibit the same affinity profile relative to urea analogs. The Jacobsen study further demonstrated that within the quinoxalin-4-one series, efficacy ranged from antagonist to full agonist, with several derivatives showing roughly 4-fold greater intrinsic activity than diazepam as measured by Cl⁻ current in recombinant receptor assays [1].

GABAₐ receptor benzodiazepine binding site imidazoquinoxaline SAR

PDE Inhibition and Cardiovascular Pharmacology: Imidazo[1,5-a]quinoxalinone vs. Imidazo[1,2-a]quinoxalinone Regioisomer Comparison

Davey et al. (1991) synthesized and comparatively evaluated a series of imidazo[1,5-a]quinoxalinones and imidazo[1,2-a]quinoxalinones for PDE inhibitory activity and cardiovascular effects. Compounds from both regioisomeric series possessing potent PDE inhibitory activity also exhibited good inotropic and vasodilator activity in vitro; however, the authors explicitly noted that linear correlations between PDE inhibition and cardiovascular functional activities could not be established across the series [1]. This means that PDE IC₅₀ values alone cannot predict inodilatory or vasodilatory potency, and regioisomer identity—[1,5-a] vs. [1,2-a]—is a determinant of pharmacological profile. The target compound, 3-methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one, belongs to the [1,5-a] regioisomer series and is covered by the broad Markush claims of US Patent 5,055,465, which describes imidazoquinoxalinones with inodilatory, vasodilatory, and venodilatory effects [2].

phosphodiesterase inhibition cardiovascular pharmacology imidazoquinoxaline regioisomers

Synthetic Accessibility and Scaffold Versatility: The 3-Methyl Substituent as a Key Differentiation Point from 3-Unsubstituted and 3-Aryl Analogs

The 3-methyl substituent on 3-methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one is not merely a passive structural feature; it is a product-determining element in the TosMIC-mediated cyclization strategy used to construct the imidazo[1,5-a]quinoxalin-4-one ring system [1]. In the photoinitiated reaction of 3-methyl-quinoxalin-2-ones with N-phenylglycine, the presence of the 3-methyl group directs annulation to yield 7-substituted-1,2,3,3a-tetrahydro-3a-methyl-2-phenylimidazo[1,5-a]quinoxalin-4(5H)-ones, identifying this compound as a specific product of a defined synthetic pathway [2]. By contrast, analogs lacking the 3-methyl group (e.g., 3-unsubstituted or 3-phenyl-only derivatives) arise from different synthetic routes and exhibit different reactivity profiles in downstream functionalization [1]. This compound therefore serves as a unique synthetic intermediate for generating further substituted imidazo[1,5-a]quinoxalin-4-ones through electrophilic substitution or cross-coupling at the available positions on the quinoxaline ring.

imidazoquinoxaline synthesis TosMIC cyclization scaffold derivatization

Analytical Identity Confirmation: Verified NMR and GC-MS Spectral Data as a Procurement Quality Gate

Authenticated NMR and GC-MS spectra for 3-methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one are registered in the Wiley KnowItAll spectral libraries (SpectraBase Compound ID: DQ2wvqPlBIq), providing a verified reference standard for identity and purity confirmation upon receipt [1]. This is a critical procurement differentiator: many closely related imidazoquinoxaline analogs (e.g., 1-phenylimidazo[1,5-a]quinoxalin-4-amine, or 3-unsubstituted imidazo[1,5-a]quinoxalin-4(5H)-one) lack publicly accessible, curated spectral reference data, making unambiguous identity verification more challenging and time-consuming. The availability of Wiley-registered spectra enables immediate in-house comparison of acquired material against a validated reference, reducing QC turnaround time and mitigating the risk of receiving a mislabeled or structurally similar but incorrect compound.

analytical characterization NMR spectroscopy GC-MS spectral library

Supplier Purity Tier Differentiation: 98% vs. 95% Grade Material for Downstream Application Requirements

Commercially available 3-methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one is offered at two primary purity tiers: 98% (HPLC) from suppliers such as Leyan (Catalog No. 1735160) and MolCore, and 95% from AKSci (Catalog No. 5156DW) . For analytical method development, in vitro pharmacology, or use as a certified reference standard, the 98% grade is recommended because even a 3% difference in purity can translate into measurable shifts in apparent IC₅₀ values or introduce confounding impurities in biological assays . For large-scale synthetic intermediate applications where the compound will undergo further purification after the next synthetic step, the 95% grade may be cost-appropriate . This purity tier distinction is a quantifiable procurement decision point not uniformly available across all imidazoquinoxaline analogs, many of which are offered at only a single purity grade.

compound purity procurement specification HPLC grade

Best Research and Industrial Application Scenarios for 3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one


GABAₐ Receptor Ligand SAR Campaigns Requiring the Quinoxalin-4-One Core Pharmacophore

When a medicinal chemistry program requires systematic exploration of GABAₐ/benzodiazepine receptor modulation using the imidazo[1,5-a]quinoxalin-4-one core, this compound serves as the reference scaffold. As established by Jacobsen et al. (1996), the quinoxalin-4-one series exhibits substantially decreased binding affinity compared to the urea series but distinct efficacy ranging from antagonist to full agonist, with certain derivatives showing ~4-fold greater intrinsic activity than diazepam [1]. Procurement of this exact compound ensures that the starting scaffold matches the pharmacophore used in the published SAR, rather than inadvertently introducing a urea or amide analog that would produce qualitatively different pharmacological readouts.

PDE Inhibitor Lead Optimization with Defined Imidazo[1,5-a] Regiochemistry

For cardiovascular or anti-inflammatory drug discovery programs targeting phosphodiesterase inhibition, this compound provides the correct imidazo[1,5-a] regioisomer for SAR studies. Davey et al. (1991) demonstrated that while both [1,5-a] and [1,2-a] regioisomers possess PDE inhibitory and cardiovascular activity, no linear correlation exists between PDE inhibition and functional inotropic/vasodilatory effects across the two series [2]. Using the correct regioisomer avoids the introduction of an uncontrolled variable that could confound lead optimization and candidate selection. The compound is encompassed within the broad claims of US Patent 5,055,465, providing a freedom-to-operate reference point for cardiovascular indications [3].

Synthetic Methodology Development and Late-Stage Functionalization Studies on the Imidazoquinoxaline Scaffold

In synthetic organic chemistry groups developing new methodologies for imidazoquinoxaline construction or late-stage functionalization, this compound provides a structurally defined substrate bearing the critical 3-methyl substituent. The 3-methyl group is a product-determining element in the TosMIC-mediated cyclization strategy and in photoinitiated annulation reactions, enabling access to tetrahydro-imidazoquinoxalinone derivatives [4][5]. Its availability at 98% purity supports reproducible reaction development, while the Wiley-registered NMR and GC-MS spectra [6] enable rapid product characterization without the need for de novo structural elucidation of starting material.

Analytical Reference Standard for Imidazoquinoxaline Library Quality Control

For core facilities, CROs, or pharmaceutical analytical departments maintaining compound libraries of imidazoquinoxaline-based screening collections, this compound serves as a verified reference standard. Its registered NMR (¹H and ¹³C) and GC-MS spectra in the Wiley KnowItAll library [6] provide a traceable, publication-quality benchmark for identity testing, purity assessment, and stability monitoring. The dual availability at 95% and 98% purity grades allows facilities to select the appropriate grade for either routine library QC (95%) or certified reference standard applications (98%), a procurement flexibility not universally available across all imidazoquinoxaline analogs.

Quote Request

Request a Quote for 3-Methyl-1-phenylimidazo[1,5-a]quinoxalin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.